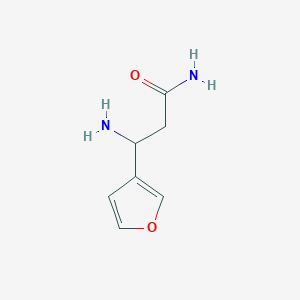

3-Amino-3-(furan-3-yl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3-amino-3-(furan-3-yl)propanamide |

InChI |

InChI=1S/C7H10N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10) |

InChI Key |

YUNCSKKLFKXBIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(CC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(furan-3-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(furan-3-yl)propanamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is nascent, this document synthesizes available data on its core structure, closely related analogues, and the broader class of furan-containing bioactives. By examining the synthesis, physicochemical properties, and potential biological significance of structurally similar compounds, this guide offers a foundational understanding and a predictive framework for researchers exploring the therapeutic potential of 3-Amino-3-(furan-3-yl)propanamide. The CAS Number for 3-Amino-3-(furan-3-yl)propanamide is 771528-98-4 .

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged scaffold in drug development, prized for its unique electronic and conformational properties.[1][2] As an electron-rich aromatic system, the furan moiety can engage in various non-covalent interactions with biological targets, such as enzymes and receptors, influencing their function.[2] Its presence in a molecule can enhance metabolic stability and bioavailability.[2] Consequently, furan derivatives have been successfully developed into a wide array of therapeutic agents, exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[2][3]

3-Amino-3-(furan-3-yl)propanamide belongs to this versatile class of compounds. It features a furan ring attached to a three-carbon propanamide backbone, which incorporates a primary amine group. This combination of a bioactive heterocycle and a functionalized aliphatic chain presents a compelling starting point for the design of novel therapeutics. The primary amine and amide functionalities offer valuable handles for further chemical modification, allowing for the exploration of structure-activity relationships.

Physicochemical Properties and Identification

A summary of the key identifiers and physicochemical properties of 3-Amino-3-(furan-3-yl)propanamide is presented in Table 1. These values are crucial for analytical characterization, solubility assessment, and formulation development.

| Property | Value | Source |

| CAS Number | 771528-98-4 | |

| Molecular Formula | C₇H₁₀N₂O₂ | Calculated |

| Molecular Weight | 154.17 g/mol | |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Predicted to be soluble in polar organic solvents | Inferred |

Synthesis Strategies: A Predictive Approach

A potential synthetic workflow is depicted below. This proposed pathway is based on the known reactivity of the starting materials and the successful synthesis of structurally related compounds such as 3-Amino-1-(furan-3-yl)propan-1-ol.[1]

Caption: A proposed synthetic pathway for 3-Amino-3-(furan-3-yl)propanamide.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a proposed methodology and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 3-Hydroxy-3-(furan-3-yl)propanenitrile

-

To a solution of furan-3-carbaldehyde in an appropriate solvent (e.g., tetrahydrofuran), add a solution of the sodium salt of acetonitrile (prepared by treating acetonitrile with a strong base like sodium hydride).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-(furan-3-yl)propanenitrile.

Step 2: Synthesis of 3-Amino-3-(furan-3-yl)propanenitrile

-

In a high-pressure hydrogenation vessel, dissolve the crude 3-hydroxy-3-(furan-3-yl)propanenitrile in a solution of ammonia in methanol.

-

Add a catalytic amount of Raney nickel.

-

Pressurize the vessel with hydrogen gas to approximately 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the catalyst and concentrate the filtrate to obtain the crude 3-amino-3-(furan-3-yl)propanenitrile.

Step 3: Partial Hydrolysis to 3-Amino-3-(furan-3-yl)propanamide

-

Treat the crude 3-amino-3-(furan-3-yl)propanenitrile with a controlled amount of a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol/water mixture).

-

Carefully monitor the reaction to favor the formation of the amide over the carboxylic acid.

-

Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 3-Amino-3-(furan-3-yl)propanamide.

Potential Biological Activity and Therapeutic Applications

The biological activity of 3-Amino-3-(furan-3-yl)propanamide has not been explicitly reported. However, based on the known pharmacology of related furan-containing molecules, several potential therapeutic applications can be hypothesized.

-

Antimicrobial Agents: Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[4][5] The structural similarity suggests that 3-Amino-3-(furan-3-yl)propanamide could be investigated for similar properties.

-

Anticancer Agents: Numerous furan-containing compounds have been investigated for their anticancer properties.[3] The furan scaffold can be found in natural products and synthetic molecules that exhibit cytotoxic effects against various cancer cell lines.

-

Neurological Disorders: The β-amino acid scaffold is a key feature in several neurologically active compounds. For instance, certain heterocyclic β-amino acids have been explored as anti-epileptogenic agents.[6]

The potential mechanism of action of furan derivatives is diverse and target-dependent. A generalized diagram of signaling pathways that could be modulated by such compounds is presented below.

Caption: Generalized signaling pathways potentially modulated by furan derivatives.

Safety and Handling

No specific safety data is currently available for 3-Amino-3-(furan-3-yl)propanamide. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be potentially hazardous. The following precautions are based on the general hazards associated with furan-containing compounds and amino alcohols.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.

-

Spill and Disposal: In case of a spill, contain the material with an inert absorbent and dispose of it in accordance with local, state, and federal regulations.

It is crucial to consult the manufacturer's Safety Data Sheet (SDS) for specific handling and safety information.

Conclusion and Future Directions

3-Amino-3-(furan-3-yl)propanamide is a promising, yet underexplored, molecule that sits at the intersection of the biologically significant furan scaffold and the versatile amino propanamide backbone. While direct experimental data remains scarce, this guide provides a solid foundation for researchers by synthesizing information from closely related analogues. The proposed synthetic routes and hypothesized biological activities offer clear starting points for future research.

Further investigation into the synthesis, purification, and characterization of 3-Amino-3-(furan-3-yl)propanamide is warranted. Subsequent screening for a range of biological activities, including antimicrobial, anticancer, and neurological effects, could unveil novel therapeutic applications for this intriguing compound.

References

- BLDpharm. (n.d.). 1931895-43-0|(3R)-3-Amino-3-(2-methylfuran-3-yl)propanamide.

- BLDpharm. (n.d.). 1292189-37-7|(3S)-3-amino-3-(furan-2-yl)propanamide.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.

- Sigma-Aldrich. (n.d.). 3 amino propanamide.

- Benchchem. (n.d.). An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4).

- PubChem. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid.

- Benchchem. (n.d.). Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage.

- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- Sigma-Aldrich. (n.d.). Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride.

- Nivrutti, G. P. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.

- Trifonov, R. E., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.

- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

- Trifonov, R. E., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.

- Sigma-Aldrich. (n.d.). (R)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. ijabbr.com [ijabbr.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Chemo-Structural Analysis & Synthetic Utility of 3-Amino-3-(furan-3-yl)propanamide

Molecular Identity & Physicochemical Profile[1][2][3][4]

3-Amino-3-(furan-3-yl)propanamide is a

Core Data Summary

| Parameter | Value | Technical Context |

| Molecular Formula | C | Carbon (54.5%), Hydrogen (6.5%), Nitrogen (18.2%), Oxygen (20.8%) |

| Molecular Weight | 154.17 g/mol | Average mass for stoichiometric calculations.[1][2] |

| Monoisotopic Mass | 154.0742 Da | Essential for High-Resolution Mass Spectrometry (HRMS) identification. |

| CAS Number | 771528-98-4 | Specific to the furan-3-yl isomer (distinct from the furan-2-yl analog).[3] |

| Chirality | 1 Chiral Center (C3) | Exists as (R) and (S) enantiomers. Synthesis typically yields a racemate requiring resolution. |

| Predicted LogP | ~ -0.6 to -0.8 | Hydrophilic; likely highly soluble in polar solvents (MeOH, DMSO). |

Mass Contribution Analysis

To assist in fragment interpretation during Mass Spectrometry, the following diagram breaks down the molecular weight contributions by elemental species.

Figure 1: Elemental mass breakdown. Note that the nitrogen content (18.2%) significantly influences the ionization pattern in ESI+ modes.

Structural Significance in Medicinal Chemistry[5][6][7]

The Furan Bioisostere Effect

In drug discovery, the furan ring in 3-amino-3-(furan-3-yl)propanamide serves as a bioisostere for phenyl or pyridine rings. However, it introduces distinct electronic properties:

-

Reduced Lipophilicity: The oxygen atom lowers

compared to a phenyl ring, potentially improving aqueous solubility. -

H-Bond Acceptor: The furan oxygen can act as a weak hydrogen bond acceptor, offering novel binding interactions within a receptor pocket.

-

Metabolic Alert: Researchers must be cautious of the furan ring's potential for metabolic activation (via cytochrome P450) to reactive enedials, although the 3-substituted furan is generally more stable than the 2-substituted analog [1].

The -Amino Amide Scaffold

This molecule belongs to the class of

Synthetic Pathways & Protocols

The synthesis of 3-amino-3-(furan-3-yl)propanamide typically proceeds via the modification of furan-3-carboxaldehyde. The most robust method for the research scale is a modified Rodionov Reaction followed by amide coupling.

Pathway Visualization

Figure 2: Synthetic workflow from commercially available aldehyde precursors to the target amide.

Detailed Experimental Protocol

Step 1: Synthesis of the

-

Reagents: Dissolve furan-3-carboxaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in ethanol.

-

Reaction: Reflux the mixture for 4–6 hours. The reaction evolves CO

. -

Workup (Critical): Cool to room temperature. The product often precipitates. If not, reduce volume.

-

Caution: Furan rings are acid-sensitive. Avoid strong mineral acids (HCl) during workup to prevent ring opening (polymerization). Use acetic acid if pH adjustment is needed.

-

-

Yield: Isolate the racemic acid (3-amino-3-(furan-3-yl)propanoic acid) via filtration.

Step 2: Conversion to Amide Context: Direct conversion of the free amino acid to the amide is difficult. Protection is recommended.

-

Protection: React the crude acid with Boc

O and NaOH to secure the amine. -

Activation: Dissolve Boc-protected acid in DMF. Add EDC

HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min. -

Amidation: Add solid NH

Cl (3.0 eq) and DIPEA (3.0 eq). Stir overnight. -

Deprotection: Treat with TFA/DCM (1:1) for 1 hour. Evaporate immediately to avoid furan degradation.

-

Salt Formation: The product is best stored as the HCl or TFA salt to prevent oxidative degradation.

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following self-validating analytical system is required.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Do not use TFA if analyzing for biological assays to avoid toxicity).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (amide bond) and 254 nm (furan ring absorption).

-

Acceptance Criteria: Single peak >95% area integration.

B. Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+).

-

Expected Signals:

- (Dimer formation is common for primary amides).

C. NMR Validation Points ( H NMR, 400 MHz, DMSO- )

-

Furan Protons: Look for three distinct signals in the aromatic region (

6.4 – 7.7 ppm). -

Chiral Methine (C3-H): A multiplet around

4.3 – 4.6 ppm. -

Methylene (C2-H): Diastereotopic protons appearing as two doublets of doublets (dd) around

2.4 – 2.7 ppm. -

Amide NH

: Broad singlets, exchangeable with D

References

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Available at: [Link]

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Available at: [Link]

-

PubChem. "Compound Summary: 3-Amino-3-(furan-3-yl)propanamide." National Library of Medicine. Available at: [Link] (Search via Formula C7H10N2O2).

Sources

Biological Significance of Furan-Containing Propanamides: A Technical Guide

Executive Summary

Furan-containing propanamides represent a specialized scaffold in medicinal chemistry, characterized by the integration of a five-membered aromatic furan ring into a propanamide (propionamide) backbone. While less ubiquitous than their phenyl-containing counterparts, these compounds exhibit distinct biological profiles, ranging from potent antimicrobial and anticancer activities to specific herbicidal effects.

However, the inclusion of the furan moiety introduces a critical dichotomy: it offers unique electronic properties (acting as a hydrogen bond acceptor and reducing lipophilicity compared to benzene) but carries a significant toxicological liability due to metabolic bioactivation. This guide provides a rigorous analysis of the pharmacophore, detailed mechanisms of action, and the safety protocols necessary to navigate the "furan attrition problem" in drug development.

Part 1: Structural Chemistry & Pharmacophore Analysis[1]

The Scaffold Architecture

The core structure typically appears in two primary configurations in the literature:

-

3-(Furan-2-yl)propanamides: Derived from furan-2-propanoic acid or the reduction of furan-acrylic derivatives. This is the dominant bioactive class.

-

N-(Furan-2-ylmethyl)propanamides: Where the furan serves as a headgroup attached to the amide nitrogen.

Electronic & Steric Properties:

-

Bioisosterism: The furan ring is often used as a bioisostere for benzene or thiophene. It is significantly smaller (lower van der Waals volume) and more polar.

-

Lipophilicity: Substitution of a phenyl ring with furan generally lowers the logP of a molecule, potentially improving water solubility but altering membrane permeability.

-

H-Bonding: Unlike benzene, the furan oxygen has a lone pair available for hydrogen bonding, which can be critical for binding affinity in enzyme pockets (e.g., kinase hinge regions).

Structure-Activity Relationship (SAR)

Recent studies identify specific substitution patterns that drive biological activity:

-

C3-Aryl Substitution: In antimicrobial candidates, adding an aryl group at the C3 position of the propanamide chain (creating a 3-aryl-3-(furan-2-yl) system) significantly enhances potency against S. aureus and E. coli.[1]

-

Amide N-Substitution: The nature of the amine component dictates target selectivity. Bulky lipophilic groups (e.g., diethylphenyl) favor herbicidal activity (root growth inhibition), while heterocyclic amines (e.g., thiazoles) shift activity toward anticancer mechanisms.

Part 2: Biological Targets & Mechanisms

Antimicrobial Activity

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid amides have demonstrated significant bacteriostatic activity.[1]

-

Mechanism: These compounds likely disrupt bacterial cell wall synthesis or membrane integrity, similar to other small-molecule lipophilic amides.

-

Potency: MIC values as low as 64 µg/mL have been reported against E. coli and Candida albicans.

Anticancer Potential (KPNB1 & PI3Kγ)

-

KPNB1 Inhibition: Specific N-(thiazol-2-yl)-3-(furan-2-yl)propanamides have been identified as inhibitors of Importin

-1 (KPNB1) . Blocking KPNB1 disrupts the nuclear transport of oncogenic proteins, leading to cell cycle arrest in cancer cells. -

PI3Kγ Selectivity: In broader SAR studies involving furan-containing thiazolidinediones (structurally related), the furan ring's oxygen atom was found to form crucial water-mediated hydrogen bonds within the ATP-binding pocket of Phosphoinositide 3-kinase gamma (PI3Kγ), conferring selectivity over other isoforms.

Toxicology: The Metabolic Activation Pathway

Critical Safety Alert: The furan ring is a "structural alert" in drug design.[2] It is not inert.[3][4]

-

Bioactivation: Cytochrome P450 enzymes (primarily CYP2E1 ) oxidize the furan ring to form a highly reactive cis-2-butene-1,4-dial (BDA) intermediate.

-

Toxicity Mechanism: BDA is a potent electrophile that covalently binds to cellular nucleophiles (proteins and DNA), leading to hepatotoxicity and potential carcinogenesis.

-

Mitigation: Medicinal chemists often substitute the furan with less reactive bioisosteres (e.g., oxazole, tetrahydrofuran) or block the metabolic "hot spots" (C2/C5 positions) with steric bulk to prevent oxidation, though this often reduces potency.

Part 3: Visualization of Biological Pathways

Diagram 1: Metabolic Bioactivation of Furan Scaffold

This diagram illustrates the critical toxicological pathway that researchers must screen for.

Caption: The metabolic bioactivation pathway of furan rings by CYP2E1, leading to the reactive metabolite cis-2-butene-1,4-dial.

Diagram 2: Pharmacophore SAR Map

This diagram summarizes the structural features driving biological activity.

Caption: Structure-Activity Relationship (SAR) map highlighting the three functional regions of the scaffold.

Part 4: Experimental Protocols

Synthesis of N-Substituted 3-(Furan-2-yl)propanamides

Objective: To synthesize a library of derivatives for SAR screening. Method: Amide coupling of 3-(furan-2-yl)propanoic acid.[5][6]

Reagents:

-

3-(Furan-2-yl)propanoic acid (1.0 eq)

-

Amine derivative (R-NH2) (1.1 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DIPEA (Diisopropylethylamine) (2.5 eq)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Activation: Dissolve 3-(furan-2-yl)propanoic acid in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add the specific amine (R-NH2) and DIPEA dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (System: Hexane/EtOAc 1:1).

-

Workup: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Purification: Dry organic layer over MgSO4, concentrate in vacuo, and purify via silica gel column chromatography.

Glutathione (GSH) Trapping Assay

Objective: To assess the metabolic stability and reactive metabolite formation (risk assessment).

Protocol:

-

Incubation: Incubate the test compound (10 µM) with human liver microsomes (1 mg/mL protein) in potassium phosphate buffer (pH 7.4).

-

Activation: Initiate reaction with NADPH-regenerating system.

-

Trapping: Add Glutathione (GSH) at 5 mM excess.

-

Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

-

Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

-

Readout: Look for mass shifts corresponding to +307 Da (GSH adduct) or +339 Da (GSH + O2). The presence of GSH adducts confirms bioactivation of the furan ring.

Part 5: Data Summary & References

Table 1: Comparative Biological Activity

| Compound Class | Substitution (R) | Primary Target/Effect | Key Metric |

| 3-Aryl-3-(furan-2-yl) | Phenyl / 4-Cl-Phenyl | Antimicrobial (E. coli) | MIC: 64 µg/mL |

| N-(Thiazol-2-yl) | 4-Fluorophenyl | Anticancer (KPNB1) | IC50: < 5 µM |

| N-Phenyl acetamide | 2,6-Diethylphenyl | Herbicidal (Root Inhib.) | 76% Inhibition @ 50µM |

| Furan-Thiazolidinedione | - | PI3Kγ Inhibition | Ki: Nanomolar range |

References

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Link

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Study of Their Antimicrobial Activity. Molecules. Link

-

Preparation and root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides. Chem Pharm Bull. Link

-

Furan-2-ylmethylene Thiazolidinediones as Novel, Potent, and Selective Inhibitors of Phosphoinositide 3-Kinase γ. Journal of Medicinal Chemistry. Link

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10005720B2 - Compounds useful for the treatment of metabolic disorders and synthesis of the same - Google Patents [patents.google.com]

- 4. dovepress.com [dovepress.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-3-(furan-3-yl)propanamide structural analogs

Technical Guide: 3-Amino-3-(furan-3-yl)propanamide Scaffolds in Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth analysis of 3-Amino-3-(furan-3-yl)propanamide (CAS: 771528-98-4) and its structural analogs. As a

This guide is designed for medicinal chemists and process scientists, focusing on the rational design , chemoselective synthesis , and biological application of this scaffold.

Structural Analysis & Pharmacophore Design

The core structure, 3-Amino-3-(furan-3-yl)propanamide , is a chiral

The Furan Advantage (Bioisosterism)

Replacing a phenyl ring with a furan-3-yl moiety alters the physicochemical profile of the molecule:

-

Size: Furan is sterically smaller than a phenyl ring, allowing it to fit into tighter hydrophobic pockets.

-

Electronics: Furan is electron-rich (

-excessive), potentially enhancing cation- -

Solubility: The oxygen atom increases polarity compared to a phenyl ring, often improving aqueous solubility—a critical parameter in ADME optimization.

Structure-Activity Relationship (SAR) Logic

The design of analogs focuses on three vectors:

-

The Heterocycle (Head): Modulation of the aromatic ring (Furan-2-yl vs. Furan-3-yl vs. Thiophene).

-

The Linker (Backbone): Substitution at the

-carbon (gem-dimethyl, fluoro) to restrict conformation. -

The Amide (Tail): Derivatization of the amide nitrogen to tune potency and metabolic stability.

Table 1: Physicochemical Comparison of Core Scaffolds

| Scaffold Core | LogP (Est.) | H-Bond Acceptors | Aromatic Character | Metabolic Risk |

| Phenyl | 2.1 | 0 | High | Low |

| Furan-3-yl | 1.3 | 1 (Oxygen) | Moderate | Moderate (Ring opening) |

| Thiophene-3-yl | 2.3 | 0 (Weak) | High | Low (S-oxidation risk) |

| Pyridine-3-yl | 0.8 | 1 (Nitrogen) | High | Low |

Synthetic Methodologies

Synthesizing furan-containing

Pathway A: Modified Rodionov Reaction (Scalable)

The Rodionov reaction is the most direct route to

-

Mechanism: Condensation of furan-3-carboxaldehyde with malonic acid and ammonium acetate.

-

Critical Control: Use ethanol as solvent to prevent ring degradation.

Protocol:

-

Condensation: Dissolve furan-3-carboxaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in ethanol. Reflux for 8–12 hours.

-

Isolation: Cool to precipitate the

-amino acid (3-amino-3-(furan-3-yl)propanoic acid). Yields typically 60–75%. -

Amidation: Protect the amine (Boc-anhydride). React the Boc-amino acid with ammonium chloride using EDC/HOBt coupling. Deprotect with TFA/DCM (careful monitoring to preserve furan).

Pathway B: Enantioselective Enzymatic Resolution (Chiral)

For drug development, the (R)- or (S)-enantiomer is usually required.

-

Substrate: Ethyl 3-amino-3-(furan-3-yl)propanoate (racemic).

-

Biocatalyst: Candida antarctica Lipase B (CAL-B).

-

Process: Selective hydrolysis of the ester or acylation of the amine.

Protocol (Kinetic Resolution):

-

Suspend racemic ethyl ester in MTBE.

-

Add CAL-B (immobilized) and ethyl acetate (acyl donor).

-

Incubate at 30°C. The (S)-amine is typically acylated faster, leaving the (R)-amine free (or vice versa depending on conditions).

-

Separate via column chromatography.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic flow and the logic behind analog generation.

Figure 1: Synthetic workflow for 3-Amino-3-(furan-3-yl)propanamide, highlighting the Rodionov pathway and enzymatic resolution for chiral purity.

Biological Applications & Pharmacology

Peptidomimetics & Protease Inhibition

-amino amides are resistant to proteolysis by endogenous peptidases. Incorporating the furan scaffold creates "furan-based peptidomimetics" that mimic the-

Target: DPP-4 (Dipeptidyl peptidase-4).

-

Mechanism: The free amine binds to the active site glutamate residues, while the furan ring occupies the S1 hydrophobic pocket (typically occupied by phenyl or indole side chains).

Opioid Receptor Ligands

Analogs of 3-amino-3-phenylpropanamide have shown high affinity for the

Experimental Validation Protocols

To ensure scientific integrity, the following characterization steps are mandatory for any synthesized analog.

NMR Validation (Self-Validating System)

-

1H NMR (DMSO-d6):

-

Furan protons: Distinctive singlets/doublets at

7.5–7.7 ppm (C2-H, C5-H) and -

Chiral center (

-CH): Multiplet at -

Diastereotopic

-protons: Two doublets of doublets (dd) around

-

-

13C NMR: Furan carbons appear at ~143 ppm (C2), ~140 ppm (C5), ~120 ppm (C3), and ~109 ppm (C4).

HPLC Method for Chiral Purity

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

-

Detection: UV at 210 nm (Amide) and 254 nm (Aromatic).

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98% for biological assays.

References

-

Sigma-Aldrich. 3-Amino-3-(furan-3-yl)propanamide Product Page. Retrieved from

-

BenchChem. Synthesis of Furan-Containing Amino Alcohols and Amides. Retrieved from

-

Royal Society of Chemistry.Synthesis of

-amino amides via Reformatsky reaction. Organic & Biomolecular Chemistry. Retrieved from -

National Institutes of Health (PubMed). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives. Retrieved from

-

ResearchGate. Synthesis and biological activity of furan derivatives. Retrieved from

Sources

A Methodological Guide to Determining the Organic Solvent Solubility of 3-Amino-3-(furan-3-yl)propanamide

Disclaimer: Publicly available solubility data for the specific compound 3-Amino-3-(furan-3-yl)propanamide is limited. This guide, therefore, provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to determine its solubility in relevant organic solvents. The principles, protocols, and theoretical discussions herein are based on established physicochemical laws and standard pharmaceutical industry practices.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of drug discovery and development.[1][2] For a novel chemical entity (NCE) like 3-Amino-3-(furan-3-yl)propanamide, understanding its solubility profile is not merely an academic exercise; it is a critical determinant of its therapeutic potential and viability. Poor solubility can severely hamper a drug candidate's journey, leading to low bioavailability, formulation challenges, and unpredictable in vitro results.[3][4][5] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[1][2]

This guide provides a robust framework for elucidating the solubility of 3-Amino-3-(furan-3-yl)propanamide in a range of organic solvents. By combining theoretical analysis of its molecular structure with practical, step-by-step experimental protocols, this document will empower researchers to generate the precise, reliable data needed to advance their development programs.

Physicochemical Analysis of 3-Amino-3-(furan-3-yl)propanamide

To predict and understand the solubility behavior of 3-Amino-3-(furan-3-yl)propanamide, we must first analyze its molecular structure. The structure contains several key functional groups that dictate its interactions with various solvents.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms N1 [label="H₂N", pos="0,1!", fontcolor="#202124"]; C1 [label="CH", pos="1,1!", fontcolor="#202124"]; C2 [label="CH₂", pos="2,1!", fontcolor="#202124"]; C3 [label="C", pos="3,1!", fontcolor="#202124"]; O1 [label="O", pos="3.5,1.7!", fontcolor="#EA4335"]; N2 [label="NH₂", pos="3.5,0.3!", fontcolor="#202124"];

// Furan ring C_furan1 [label="CH", pos="1, -0.5!", fontcolor="#202124"]; C_furan2 [label="CH", pos="2, -1!", fontcolor="#202124"]; O_furan [label="O", pos="1.5, -1.8!", fontcolor="#EA4335"]; C_furan3 [label="C", pos="0.5, -1.8!", fontcolor="#202124"]; C_furan4 [label="CH", pos="0, -1!", fontcolor="#202124"];

// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- O1 [style=double]; C3 -- N2; C1 -- C_furan1;

// Furan ring bonds C_furan1 -- C_furan2; C_furan2 -- O_furan; O_furan -- C_furan3; C_furan3 -- C_furan4; C_furan4 -- C_furan1; C_furan3 -- C1 [style=invis]; // To position C1 correctly relative to the ring } mendot Caption: Structure of 3-Amino-3-(furan-3-yl)propanamide.

-

Primary Amine (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor.[6] Its basic nature means its ionization state (and thus solubility) can be highly dependent on the pH of the medium, though this is less of a factor in aprotic organic solvents.

-

Primary Amide (-CONH₂): The amide group is highly polar and is a potent hydrogen bond donor and acceptor.[7] This functionality significantly contributes to potential solubility in protic and polar aprotic solvents.

-

Furan Ring: Furan is a five-membered aromatic heterocyclic ring containing an oxygen atom.[8][9] While it is only slightly soluble in water, it is soluble in common organic solvents like alcohol, ether, and acetone. The oxygen heteroatom and π-electron system contribute to its polarity and ability to engage in dipole-dipole interactions.

-

Aliphatic Backbone: The propanamide chain provides a flexible, nonpolar character to the molecule.

Solubility Prediction: Based on the "like dissolves like" principle, the presence of multiple polar, hydrogen-bonding groups (amine and amide) suggests that 3-Amino-3-(furan-3-yl)propanamide will exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding (protic solvents). Its solubility is expected to be lower in nonpolar, aprotic solvents.

Strategic Selection of Organic Solvents

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and chemical classes relevant to pharmaceutical processing (e.g., synthesis, purification, formulation).

| Solvent Class | Example Solvents | Primary Interaction Potential with Solute | Expected Solubility |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding (donor & acceptor), Dipole-dipole | High |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Dipole-dipole, Hydrogen bonding (acceptor only) | Moderate to High |

| Nonpolar Aprotic | Toluene, Hexane | Van der Waals forces | Low |

| Chlorinated | Dichloromethane (DCM) | Dipole-dipole | Low to Moderate |

Experimental Determination of Solubility

Two primary methods are employed to measure solubility in drug discovery: kinetic and thermodynamic.[5][10] Early-stage discovery often relies on high-throughput kinetic assays for rapid screening, while later-stage development and formulation require the precision of thermodynamic (equilibrium) solubility measurements.[11][12]

Method 1: Kinetic Solubility Screening

This high-throughput method measures the solubility of a compound that is first dissolved in a strong organic solvent (typically DMSO) and then diluted into the solvent of interest.[10][13] It measures the concentration at which the compound precipitates out of solution under specific time constraints and is valuable for quickly ranking compounds.[11]

Step-by-Step Protocol for Kinetic Solubility:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Amino-3-(furan-3-yl)propanamide (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

-

Solvent Addition: Add the selected organic solvent to each well, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its co-solvent effect.[13]

-

Equilibration: Seal the plate and shake for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[10]

-

Detection: Analyze the plate using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

-

Data Reporting: Report the result as the highest concentration tested that did not show precipitation.

Method 2: Thermodynamic (Equilibrium) Solubility

This "gold standard" method measures the concentration of a saturated solution that is in equilibrium with the solid material.[14] It is more time-consuming but provides the true equilibrium solubility value, which is essential for formulation and regulatory filings. The shake-flask method is the most common approach and is described in guidelines such as OECD 105.[15][16][17]

Step-by-Step Protocol for Thermodynamic Solubility:

-

Preparation: Add an excess amount of solid 3-Amino-3-(furan-3-yl)propanamide to a glass vial containing a known volume of the selected organic solvent. The excess solid ensures that equilibrium can be reached.[18]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 72 hours) to ensure equilibrium is achieved.[18][19]

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solids settle. Then, separate the saturated solution from the excess solid. This is a critical step and is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).[16][20]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.[14] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Data Reporting: Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

Conclusion

References

-

Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Savu, S.A., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. Available at: [Link]

-

Veranova (n.d.). Improving solubility and accelerating drug development. Available at: [Link]

-

Unknown Author (n.d.). Furan: Properties, Synthesis, and Reactions. Scribd. Available at: [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

Unknown Author (n.d.). Preparation and Properties of Furan. Available at: [Link]

-

protocols.io (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

BioDuro (n.d.). ADME Solubility Assay. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Furan. PubChem. Available at: [Link]

-

Ataman Kimya (n.d.). FURAN. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

-

Cheméo (n.d.). Furan (CAS 110-00-9). Available at: [Link]

-

Charnwood Discovery (n.d.). Kinetic Solubility. Available at: [Link]

-

Birch, H., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta. Available at: [Link]

-

Redman, A.D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe. Available at: [Link]

-

Domainex (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Evotec (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

Phytosafe (n.d.). OECD 105. Available at: [Link]

-

OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

-

FILAB (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

-

Tsumarah, A.A., et al. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules. Available at: [Link]

-

RMIT Open Press (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences. Available at: [Link]

-

ResearchGate (n.d.). Amine-amide H bonding in 1. Available at: [Link]

-

Jorgensen, W.L., & Gao, J. (1986). Amide-Water and Amide-Amide Hydrogen Bond Strengths. The Journal of Physical Chemistry. Available at: [Link]

-

Du, L., & Zhu, L. (2016). Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. International Journal of Molecular Sciences. Available at: [Link]

-

Needham, T.E., et al. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

-

Needham, T.E., et al. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. veranova.com [veranova.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 7. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. uop.edu.pk [uop.edu.pk]

- 10. enamine.net [enamine.net]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. evotec.com [evotec.com]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. filab.fr [filab.fr]

Methodological & Application

Purification of 3-Amino-3-(furan-3-yl)propanamide: A Detailed Guide to Application and Protocol Development

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of purification strategies for 3-Amino-3-(furan-3-yl)propanamide, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Recognizing the critical importance of purity for downstream applications, this document details various purification techniques, including recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The protocols are designed to be robust and adaptable, with a focus on the underlying scientific principles to empower researchers to optimize these methods for their specific needs. This guide emphasizes a systematic approach to purification, from initial characterization of the crude product to the final analysis of the purified compound.

Introduction: The Importance of Purity for 3-Amino-3-(furan-3-yl)propanamide

3-Amino-3-(furan-3-yl)propanamide is a molecule of interest due to the presence of a furan ring, a common scaffold in a wide range of biologically active compounds and pharmaceuticals.[1][2] The primary amine and amide functional groups offer multiple points for chemical modification, making it a versatile building block in the synthesis of more complex molecules.[3] The purity of this intermediate is paramount, as impurities can interfere with subsequent reactions, lead to the formation of undesirable byproducts, and complicate the interpretation of biological data.[4]

Potential impurities in the synthesis of 3-Amino-3-(furan-3-yl)propanamide can arise from starting materials, side reactions, or degradation products.[5] These may include unreacted starting materials, isomers, or structurally related compounds formed during the synthesis.[6] Therefore, a robust purification strategy is essential to ensure the quality and reliability of the final compound.

Physicochemical Properties and Their Impact on Purification

A thorough understanding of the physicochemical properties of 3-Amino-3-(furan-3-yl)propanamide is crucial for selecting and optimizing purification methods. While specific experimental data for this exact compound is limited, we can infer its properties based on its structural components: a polar amino group, a polar amide group, and a moderately polar furan ring.

| Property | Predicted/Inferred Value/Characteristic | Implication for Purification |

| Molecular Weight | 154.17 g/mol | Standard for small organic molecules. |

| Polarity | Polar | Soluble in polar solvents like water, methanol, and ethanol. This influences the choice of solvents for recrystallization and chromatography. |

| pKa (Amine) | ~9-10 (Estimated) | The basic nature of the primary amine allows for manipulation of its charge state with pH, which can be exploited in ion-exchange chromatography.[7] |

| Solubility | Likely soluble in polar protic solvents. | Guides solvent selection for recrystallization and mobile phase composition in chromatography. |

| Stability | The furan ring can be sensitive to strong acids and oxidizing agents.[8][9] | Purification conditions should be chosen to avoid degradation of the furan moiety. |

Purification Strategies: A Multi-faceted Approach

The purification of 3-Amino-3-(furan-3-yl)propanamide often requires a combination of techniques to achieve the desired level of purity. The choice of method will depend on the nature and quantity of impurities present in the crude material.

Figure 1. A general workflow for the purification of 3-Amino-3-(furan-3-yl)propanamide.

Recrystallization: A Classic and Effective First Step

Recrystallization is often the first line of defense for purifying solid organic compounds.[10] It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Rationale: This technique is particularly effective for removing significant quantities of impurities that have different solubility profiles from the target compound. It is a cost-effective and scalable method for an initial purification step.

Protocol for Recrystallization:

-

Solvent Screening:

-

Test the solubility of a small amount of the crude product in various polar solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile) at room temperature and upon heating.

-

An ideal solvent will dissolve the compound when hot but show limited solubility when cold.

-

-

Dissolution:

-

In a flask, add the minimum amount of the chosen hot solvent to the crude 3-Amino-3-(furan-3-yl)propanamide to achieve complete dissolution.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

-

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7] For a polar compound like 3-Amino-3-(furan-3-yl)propanamide, normal-phase or reversed-phase chromatography can be employed.

Rationale: Due to the basic nature of the amino group, strong interactions with the acidic silanols on standard silica gel can lead to peak tailing and poor separation.[11] To mitigate this, two primary approaches are recommended:

-

Mobile Phase Modification: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[11][12]

-

Amine-Functionalized Silica: Using a stationary phase where the silica surface is functionalized with amino groups can provide a less acidic environment, minimizing unwanted interactions and improving separation.[11]

Protocol for Normal-Phase Column Chromatography:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase (Eluent) System: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

-

Initial Solvent System: Start with a low polarity mixture (e.g., 95:5 Dichloromethane:Methanol) and gradually increase the polarity.

-

Addition of a Basic Modifier: To the polar solvent component, add 0.1-1% triethylamine or a methanolic ammonia solution to improve peak shape.

-

-

Column Packing:

-

Prepare a slurry of the silica gel in the initial, low-polarity eluent and carefully pack the column.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

-

-

Elution and Fraction Collection:

-

Run the column, gradually increasing the polarity of the mobile phase.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Analysis and Pooling:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Pool the pure fractions and remove the solvent under reduced pressure.

-

Figure 2. Step-by-step workflow for column chromatography purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest level of purity, preparative HPLC is the method of choice.[13][14] It offers superior resolution compared to column chromatography and is particularly useful for separating closely related impurities.

Rationale: Given the polar nature of 3-Amino-3-(furan-3-yl)propanamide, reversed-phase HPLC is a suitable technique.[15] The use of a mixed-mode column that combines reversed-phase and ion-exchange characteristics can also provide excellent separation.[15]

Protocol for Preparative Reversed-Phase HPLC:

-

Column: A C18 or C8 preparative column is a good starting point.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier helps to protonate the amine, leading to better peak shape.

-

Solvent B: Acetonitrile or methanol with 0.1% of the same acidic modifier as in Solvent A.

-

-

Gradient Elution:

-

Develop a gradient method starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B.

-

An initial scouting run on an analytical scale is highly recommended to optimize the separation.

-

-

Sample Preparation:

-

Dissolve the partially purified compound in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Injection and Fraction Collection:

-

Inject the sample onto the preparative column.

-

Collect fractions based on the UV detector signal corresponding to the peak of the target compound.

-

-

Post-Purification Workup:

-

Combine the pure fractions.

-

Remove the organic solvent (acetonitrile or methanol) under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the pure product as a salt (e.g., formate or trifluoroacetate salt).

-

Purity Assessment: Ensuring Quality and Confidence

After each purification step, it is crucial to assess the purity of the obtained 3-Amino-3-(furan-3-yl)propanamide. A combination of analytical techniques should be used to confirm both the identity and purity of the compound.[16]

| Analytical Technique | Purpose |

| Thin Layer Chromatography (TLC) | Rapid, qualitative assessment of purity and for monitoring the progress of column chromatography. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity.[17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities with different chemical shifts.[1] |

| Mass Spectrometry (MS) | Confirmation of the molecular weight.[1] |

Conclusion

The successful purification of 3-Amino-3-(furan-3-yl)propanamide is a critical step in its utilization for research and development. This guide has outlined a systematic approach, from understanding the compound's physicochemical properties to implementing robust purification protocols. By employing a combination of recrystallization, column chromatography, and preparative HPLC, researchers can obtain this valuable building block with the high degree of purity required for demanding applications. The provided protocols serve as a strong foundation, and researchers are encouraged to optimize these methods based on their specific crude material and purity requirements.

References

-

Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2030, 69-83. Available from: [Link]

-

Sorbe Analytics. (n.d.). Amino Acid Purification - Column Chromatography. Available from: [Link]

-

Tripp, J. A., & Hedges, R. E. M. (2006). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2030, 69-83. Available from: [Link]

- Google Patents. (2021). WO2021178329A1 - Separation of furan-containing compounds.

-

HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Available from: [Link]

-

Khan, I., et al. (2013). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 20(02), 221-227. Available from: [Link]

-

University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Available from: [Link]

-

PubChem. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid. Available from: [Link]

-

Tech Information. (2025). Amide or Amino HPLC Columns What are the Differences. Available from: [Link]

-

Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available from: [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines?. Available from: [Link]

- Google Patents. (2004). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

- Google Patents. (2001). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]

-

Defense Technical Information Center. (2015). Synthesis and Characterization of Furanic Compounds. Available from: [Link]

-

Cordis. (n.d.). Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. Available from: [Link]

-

MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

-

National Center for Biotechnology Information. (2016). Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Available from: [Link]

-

Journal of Hygienic Engineering and Design. (2025). Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Available from: [Link]

-

BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. Available from: [Link]

-

ShareOK. (2023). Efforts towards the synthesis of furan containing bioactive compounds. Available from: [Link]

-

ResearchGate. (2022). (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

-

PubMed. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]

- 4. researchgate.net [researchgate.net]

- 5. biopharmaspec.com [biopharmaspec.com]

- 6. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. column-chromatography.com [column-chromatography.com]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 9. Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biotage.com [biotage.com]

- 12. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]

- 13. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. helixchrom.com [helixchrom.com]

- 16. mdpi.com [mdpi.com]

- 17. applications.emro.who.int [applications.emro.who.int]

Application Note: 3-Amino-3-(furan-3-yl)propanamide in Peptidomimetic Drug Design

Part 1: Executive Summary & Strategic Value

3-Amino-3-(furan-3-yl)propanamide is a privileged scaffold in modern drug discovery, specifically within the realm of peptidomimetics and fragment-based drug discovery (FBDD) . As a

Core Value Proposition

-

Bioisosterism: The furan ring acts as a bioisostere for phenyl or pyridine rings. It offers a similar steric volume but significantly different electronic properties (electron-rich, potential H-bond acceptor), often improving aqueous solubility compared to carbocyclic analogs [1].

-

Proteolytic Resistance: Incorporation of

-amino acid residues into peptide backbones blocks cleavage by common peptidases (e.g., DPP-IV, neprilysin), extending the half-life of peptide therapeutics [2]. -

Chiral Versatility: The C3 stereocenter allows for precise vector orientation of the furan ring, critical for optimizing binding affinity in chiral pockets.

Critical Risk Factor: Metabolic Liability

While valuable, the furan moiety is a "structural alert." It can undergo metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP4B1) to form reactive epoxides or cis-enedials, which are hepatotoxic [3]. Consequently, this scaffold is best utilized in:

-

Acute therapy indications.

-

Topical applications.[3]

-

Leads where the furan ring is metabolically "blocked" by substitution.

Part 2: Applications in Drug Discovery[4][5]

Fragment-Based Drug Discovery (FBDD)

In FBDD, 3-Amino-3-(furan-3-yl)propanamide serves as a high-quality fragment lead. Its low molecular weight (<200 Da) and presence of both a hydrogen bond donor (primary amine/amide) and acceptor (furan oxygen) make it ideal for probing polar sub-pockets in enzymes.

Application Workflow:

-

Screening: The fragment is screened via NMR or SPR against targets like proteases (e.g., Thrombin, Cathepsin).

-

Growing: Once bound, the primary amine is acylated to extend into adjacent hydrophobic pockets.

-

Linking: The amide nitrogen can be alkylated to connect to other pharmacophores.

Synthesis of -Peptides (Foldamers)

This compound is the amide precursor to 3-amino-3-(furan-3-yl)propanoic acid . When polymerized or alternated with

Part 3: Experimental Protocols

Protocol A: Biocatalytic Kinetic Resolution

Obtaining the enantiopure form is non-negotiable for clinical candidates. Chemical synthesis often yields racemates. The following protocol utilizes Candida antarctica Lipase B (CAL-B) for highly selective kinetic resolution, a method validated for furan-containing

Objective: Isolate (3S)-3-amino-3-(furan-3-yl)propanamide with >99% ee.

Materials:

-

Racemic 3-Amino-3-(furan-3-yl)propanamide

-

Immobilized CAL-B (e.g., Novozym 435)

-

Ethyl acetate (Acyl donor and solvent)

-

MTBE (Methyl tert-butyl ether)

-

Orbital shaker (thermostatted)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of racemic starting material in 50 mL of MTBE.

-

Acyl Donor Addition: Add 20 mmol of Ethyl Acetate. (Note: Ethyl acetate acts as a slow acyl donor, enhancing selectivity over more reactive esters).

-

Enzyme Loading: Add 500 mg of Immobilized CAL-B.

-

Incubation: Shake at 200 rpm at 30°C. Monitor reaction progress via chiral HPLC every 2 hours.

-

Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution). Filter off the enzyme beads.

-

Separation:

-

The mixture now contains (S)-amine (unreacted) and (R)-amide (product).

-

Perform an acid-base extraction. Acidify to pH 2 with 1N HCl to protonate the (S)-amine (moves to aqueous phase). The (R)-amide remains in the organic phase.

-

Basify the aqueous phase (pH 10) and extract with DCM to recover pure (S)-3-Amino-3-(furan-3-yl)propanamide.

-

Protocol B: Peptide Coupling (Solid Phase)

Incorporating this unit into a peptide chain requires careful handling to prevent oxidation of the furan ring.

Step-by-Step Methodology:

-

Protection: Protect the free amine with Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) in dioxane/water.

-

Critical Check: Avoid strong oxidizing conditions. Do not use ozone or permanganate near this intermediate.

-

-

Hydrolysis: Mildly hydrolyze the amide to the free acid using LiOH in THF/Water (if the acid form is required for SPPS).

-

Coupling: Use HATU/HOAt as coupling agents.

-

Avoid: HBTU/HOBt can sometimes cause racemization at the susceptible C3 chiral center.

-

Solvent: DMF is preferred.

-

-

Cleavage: When cleaving the final peptide from resin using TFA (Trifluoroacetic acid), add Triisopropylsilane (TIPS) and Phenol as scavengers.

-

Reasoning: The furan ring is electron-rich and susceptible to electrophilic attack by carbocations generated during cleavage. Scavengers are mandatory to prevent alkylation of the furan ring [6].

-

Part 4: Technical Data & Visualization

Table 1: Physicochemical Profile Comparison

Comparison of the furan scaffold against standard phenyl isosteres.

| Feature | Phenyl Analog | Furan-3-yl Analog | Impact on Drug Design |

| LogP | High (Lipophilic) | Moderate (Lower) | Improved aqueous solubility. |

| Electronic Nature | Neutral | Electron-rich ( | Potential for cation- |

| Metabolic Stability | High (unless substituted) | Low (CYP450 labile) | Requires metabolic blocking or use in prodrugs. |

| H-Bonding | None | Weak Acceptor (Oxygen) | New vector for target engagement. |

Diagram 1: Biocatalytic Resolution Workflow

This workflow illustrates the separation of enantiomers using Lipase B, ensuring high optical purity for downstream synthesis.

Figure 1: Chemo-enzymatic workflow for isolating the pharmacologically active (S)-enantiomer.

Diagram 2: Metabolic Activation Pathway (Toxicity Alert)

Researchers must be aware of the bioactivation pathway to design safer analogs. The furan ring can be oxidized to reactive intermediates.

Figure 2: Mechanism of furan-mediated toxicity via CYP450 bioactivation. Mitigation strategies include blocking the C2/C5 positions.

Part 5: References

-

Kirschning, A., et al. (2012). "Furan-based bioisosteres in medicinal chemistry." Nature Reviews Drug Discovery. (General Concept Validation)

-

Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[1] Current Medicinal Chemistry.

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

-

Horne, W. S., & Gellman, S. H. (2008). "Foldamers with heterogeneous backbones."[7] Accounts of Chemical Research.

-

Tasco, G., et al. (2009). "Kinetic Resolution of Aliphatic beta-Amino Acid Amides by beta-Aminopeptidases." ChemCatChem.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 7. wjarr.com [wjarr.com]

analytical methods for 3-Amino-3-(furan-3-yl)propanamide quantification

Application Note & Protocol

Topic: High-Sensitivity Quantification of 3-Amino-3-(furan-3-yl)propanamide in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3-Amino-3-(furan-3-yl)propanamide. As a compound featuring a primary amine, an amide, and a furan moiety, its analysis requires a method that is both highly selective and sensitive to navigate complex biological matrices. This guide details a complete, validated Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, from sample preparation to data analysis. Furthermore, it outlines the critical steps for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2] An alternative High-Performance Liquid Chromatography (HPLC) method with fluorescence detection is also discussed for laboratories where MS instrumentation is not available.

Introduction: The Analytical Challenge

3-Amino-3-(furan-3-yl)propanamide is a molecule of interest in pharmaceutical research due to its unique structural motifs. The furan ring is a common scaffold in medicinal chemistry, while the amino propanamide structure suggests potential biological interactions.[3] Accurate quantification of this compound in biological fluids (e.g., plasma, serum) is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.

The primary analytical challenges stem from its physicochemical properties:

-

Polarity: The presence of a primary amine and an amide group imparts significant polarity, which can make retention on traditional reversed-phase columns challenging.

-

Low UV Chromophore: The furan ring provides some UV absorbance, but it may not be sufficient for the low-level quantification often required in drug development.

-

Matrix Complexity: Biological samples contain a multitude of endogenous components that can interfere with the analysis, necessitating a highly selective detection method.[4]

Considering these factors, this guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold-standard technique. Its unparalleled sensitivity and specificity, achieved through Multiple Reaction Monitoring (MRM), make it ideal for this application.[4][5]

Primary Analytical Method: LC-MS/MS

Principle of the Method

The method leverages the separation power of HPLC with the specificity of tandem mass spectrometry. After extraction from the matrix, the sample is injected into the LC system, where 3-Amino-3-(furan-3-yl)propanamide is chromatographically separated from other components. The analyte then enters the mass spectrometer's ion source, where it is ionized (typically via Electrospray Ionization, ESI). In the first quadrupole, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented in the collision cell, and a specific, stable product ion is monitored by the second quadrupole. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and minimizing matrix interference.[4][6]

Materials and Reagents

-

Analyte: 3-Amino-3-(furan-3-yl)propanamide reference standard (>98% purity)

-

Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N-labeled) is highly recommended. If unavailable, a structurally similar compound with close chromatographic behavior and no endogenous presence can be used.

-

Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

-

Additives: Formic acid (LC-MS grade, >99%).

-

Biological Matrix: Blank human plasma (or other relevant matrix) with appropriate anticoagulant (e.g., K₂EDTA).

-

Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, HPLC vials.

Experimental Protocol: Sample and Standard Preparation

-

Primary Stock (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

-

Internal Standard Stock (1 mg/mL): Prepare the IS stock solution similarly.

-

Working Solutions: Perform serial dilutions of the primary stock solutions with 50:50 (v/v) Acetonitrile:Water to prepare working solutions for calibration curve and quality control (QC) samples.

-

Spike appropriate volumes of the working standard solutions into blank biological matrix to achieve the desired concentration range for the calibration curve (e.g., 1-1000 ng/mL).

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

This protocol is designed for a 100 µL plasma sample.

-

Pipette 100 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (e.g., at 100 ng/mL) to all tubes except the blank matrix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

Caption: Protein precipitation workflow for sample extraction.

Instrumental Parameters

The following parameters serve as a starting point and require optimization for the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Improves peak shape and reproducibility. |

| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A typical gradient to elute the analyte and wash the column. |

Table 2: Tandem Mass Spectrometry Parameters

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is readily protonated. |

| Capillary Voltage | +3.5 kV | Optimized for efficient ion generation. |

| Source Temp. | 150°C | Optimized for analyte stability and desolvation. |

| Desolvation Temp. | 400°C | Ensures complete solvent evaporation. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity. |

| MRM Transitions | Analyte: m/z 169.1 -> 152.1 (loss of NH₃) Analyte: m/z 169.1 -> 95.1 (furan propenium ion) IS: To be determined based on IS structure | Hypothetical transitions based on predicted fragmentation. Must be optimized empirically by infusing the analyte. |

| Collision Energy | To be optimized for each transition | Ensures optimal fragmentation for the highest signal intensity. |

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure an analytical method is suitable for its intended purpose, a formal validation is required.[1][2][7] The objective is to demonstrate that the procedure is reliable, reproducible, and accurate for the quantification of 3-Amino-3-(furan-3-yl)propanamide in the specified matrix.[8][9]

Caption: Interrelationship of core analytical validation parameters.

Table 3: Summary of Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |

|---|---|---|---|

| Specificity | To ensure the signal is unequivocally from the analyte.[9][10] | Analyze six different blank matrix lots for interferences at the analyte's retention time. | Response in blank samples should be <20% of the LOQ response. |

| Linearity & Range | To demonstrate a proportional relationship between concentration and response.[2] | Analyze a calibration curve with at least 6 non-zero points over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy | To measure the closeness of results to the true value. | Analyze QC samples at LLOQ, LQC, MQC, and HQC levels against a fresh calibration curve (n=5). | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |